

4-Nitrophenyl salicylate chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	4-Nitrophenyl salicylate
Cat. No.:	B099920
Get Quote	

An In-depth Technical Guide to **4-Nitrophenyl Salicylate** for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Nitrophenyl salicylate**, a chemical compound of interest in various research and development fields. It covers its chemical identity, properties, synthesis, and key applications, with a focus on its use in enzymatic assays.

Chemical Structure and CAS Number

4-Nitrophenyl salicylate is an ester of salicylic acid and 4-nitrophenol. Its chemical structure is characterized by a salicylate group attached to a 4-nitrophenyl group via an ester linkage.

Chemical Structure:

Chemical structure of **4-Nitrophenyl salicylate**.

CAS Number: 17374-48-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **4-Nitrophenyl salicylate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ NO ₅	[2] [5]
Molecular Weight	259.22 g/mol	[1] [2] [3]
IUPAC Name	(4-nitrophenyl) 2-hydroxybenzoate	[5]
Physical State	Solid, Very Pale Yellow	[1] [3]
Melting Point	148 °C	[1] [3]
Purity	Min. 98.0%	[1] [3]

Synthesis

The synthesis of **4-Nitrophenyl salicylate** can be achieved through the esterification of salicylic acid with 4-nitrophenol. A general and analogous laboratory procedure is the synthesis of methyl salicylate from aspirin, which involves a two-step, one-pot reaction: hydrolysis of the starting ester followed by Fischer esterification.[\[6\]](#)

A plausible synthesis route for **4-Nitrophenyl salicylate** would involve the reaction of salicylic acid with 4-nitrophenol in the presence of a strong acid catalyst, such as sulfuric acid, with the removal of water to drive the reaction towards the formation of the ester.

Applications in Research and Drug Development

4-Nitrophenyl salicylate and structurally similar compounds serve as valuable tools in various research and drug development applications.

Enzymatic Assays

A primary application of 4-nitrophenyl esters is their use as chromogenic substrates for the continuous and quantitative assay of hydrolytic enzymes like lipases and esterases.[\[7\]](#) The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-nitrophenyl ester substrate. This reaction releases 4-nitrophenol, which, under alkaline conditions, is converted to the 4-nitrophenolate anion. This anion has a distinct yellow color and can be quantified

spectrophotometrically by measuring its absorbance at approximately 405-410 nm.[7] The rate of 4-nitrophenolate formation is directly proportional to the enzymatic activity.[7]

This method provides a simple, sensitive, and reliable means for enzyme characterization, inhibitor screening, and drug development.[7]

Antimicrobial and Cytotoxicity Studies

Derivatives of nitro-substituted salicylic acids have been investigated for their antimicrobial and cytotoxic activities. For instance, certain 4-nitrosalicylanilides have shown activity against *Mycobacterium tuberculosis* and various *Staphylococcus* species.[8] This suggests that the core structure of **4-nitrophenyl salicylate** could be a starting point for the development of novel therapeutic agents.

Experimental Protocols

General Protocol for an Enzymatic Assay Using a 4-Nitrophenyl Ester Substrate

This protocol is adapted from methods used for similar 4-nitrophenyl esters and can be optimized for specific enzymes and experimental conditions.

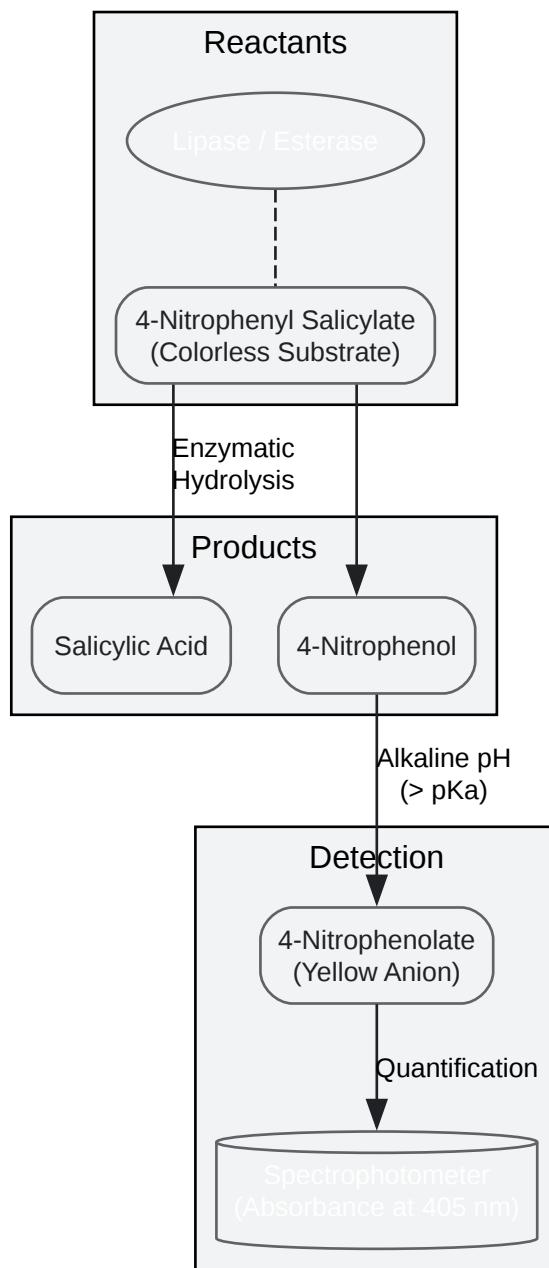
1. Principle:

The enzymatic hydrolysis of the 4-nitrophenyl ester releases 4-nitrophenol. At a pH above the pKa of 4-nitrophenol (~7.2), it deprotonates to form the yellow 4-nitrophenolate anion, which is monitored spectrophotometrically.[7]

2. Reagents and Materials:

- Enzyme solution of unknown activity
- **4-Nitrophenyl salicylate** solution (substrate)
- Assay buffer (e.g., Tris-HCl, phosphate buffer) at an appropriate pH for the enzyme
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

- 96-well microplates

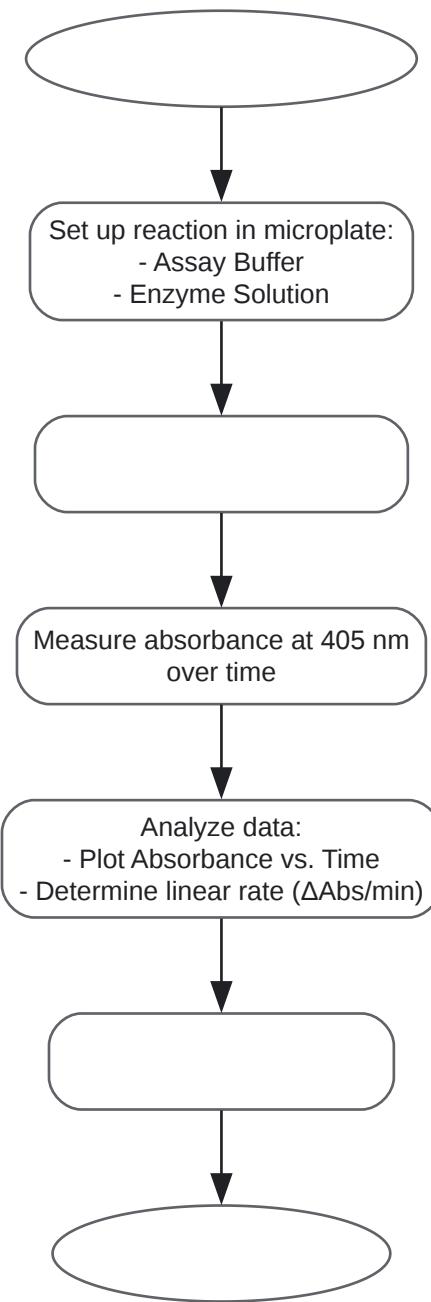

3. Assay Procedure:

- Prepare a stock solution of **4-Nitrophenyl salicylate** in an appropriate organic solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer and the enzyme solution.
- Initiate the reaction by adding the **4-Nitrophenyl salicylate** stock solution to each well to reach the desired final substrate concentration.
- Immediately place the microplate in a temperature-controlled microplate reader.
- Measure the increase in absorbance at 405 nm every minute for a set period (e.g., 10-30 minutes).^[7]
- Determine the rate of the reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time plot.
- Calculate the enzyme activity based on the rate of 4-nitrophenol formation, using the molar extinction coefficient of 4-nitrophenolate.

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of 4-Nitrophenyl Salicylate

The following diagram illustrates the enzymatic cleavage of **4-Nitrophenyl salicylate** to produce salicylic acid and the detectable 4-nitrophenolate.



[Click to download full resolution via product page](#)

Enzymatic hydrolysis of **4-Nitrophenyl salicylate** for spectrophotometric assay.

Experimental Workflow for Enzyme Activity Measurement

The logical flow of an experiment to determine enzyme activity using **4-Nitrophenyl salicylate** is depicted below.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrophenyl Salicylate | 17374-48-0 | FN62014 [biosynth.com]
- 2. An enzyme mediated, colorimetric method for the measurement of salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. SALICYLIC ACID 4-NITROPHENYL ESTER | 17374-48-0 [chemicalbook.com]
- 5. 4-Nitrophenyl Salicylate | C13H9NO5 | CID 578045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Nitrophenyl salicylate chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099920#4-nitrophenyl-salicylate-chemical-structure-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com